![molecular formula C17H20N2O4S B4736524 N-benzyl-3-[(dimethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4736524.png)

N-benzyl-3-[(dimethylamino)sulfonyl]-4-methoxybenzamide

Descripción general

Descripción

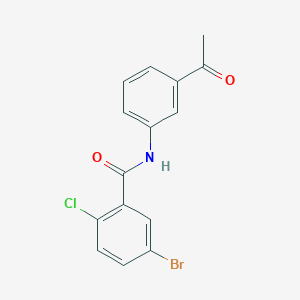

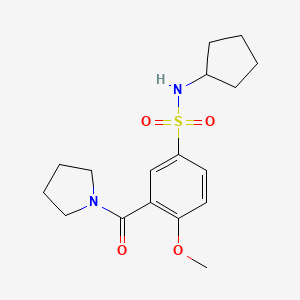

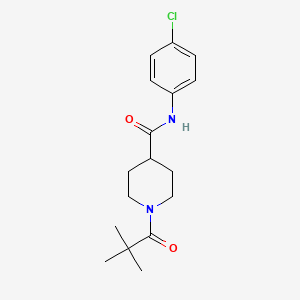

“N-benzyl-3-[(dimethylamino)sulfonyl]-4-methoxybenzamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2), a dimethylamino group (two methyl groups attached to an amino group), a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms), and a methoxy group (a methyl group attached to an oxygen atom) attached to a benzamide core .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzamide core, the introduction of the sulfonyl and methoxy groups, and the attachment of the benzyl and dimethylamino groups . The exact methods would depend on the specific reaction conditions and starting materials .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide core would likely form a planar structure due to the conjugation of the amide group with the benzene ring. The sulfonyl, methoxy, benzyl, and dimethylamino groups would be attached to this core .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzyl and dimethylamino groups could participate in electrophilic aromatic substitution reactions, while the sulfonyl group could undergo reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar sulfonyl and amide groups and the nonpolar benzene rings. Its melting and boiling points would depend on the strength of the intermolecular forces within the substance .Aplicaciones Científicas De Investigación

Nonlinear Optical Materials

N-benzyl-3-(dimethylsulfamoyl)-4-methoxybenzamide: has been studied for its potential as a nonlinear optical (NLO) material. NLO materials are crucial for various photonic technologies, such as optical signal processing devices in telecommunication systems . These materials can support devices in next-generation highly-advanced information societies, where improvements in signal-processing speed, frequency bandwidth, power consumption, and device compactness are required .

Organic Crystal Growth and Processing

The compound has been involved in research for high-quality crystal growth and precise processing. Techniques for growing high-quality, large-size organic NLO single crystals have been improved, which is significant for applications in photonics where inorganic crystals are predominantly used .

Optoelectronic Materials

N-benzyl-3-[(dimethylamino)sulfonyl]-4-methoxybenzamide: shows promise in the field of optoelectronics. Its properties are being explored for use in polarization control and frequency conversion, which are essential for solid lasers and electro-optic technology .

Surfactant Research

Surfactants with structures similar to this compound have been researched for their amphipathic nature, which allows them to adsorb on surfaces and form micelles. These properties are valuable in various industries, including petroleum production, personal care, pharmaceuticals, and food industries .

Chemical Synthesis

The benzylic position of compounds like N-benzyl-3-[(dimethylamino)sulfonyl]-4-methoxybenzamide is a key site for chemical reactions. It can undergo free radical bromination, nucleophilic substitution, and oxidation, which are fundamental reactions in organic synthesis .

Medicinal Chemistry

Structural features of chalcones, which are similar to the compound , have been associated with a wide range of pharmacological activities. These include antioxidant and antibacterial activities, which are essential for developing new medications .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-benzyl-3-(dimethylsulfamoyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-19(2)24(21,22)16-11-14(9-10-15(16)23-3)17(20)18-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCJNZRCDPWTBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-(dimethylsulfamoyl)-4-methoxybenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-allyl-5-{3-chloro-4-[3-(4-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4736458.png)

![3-{[(2-fluorophenyl)amino]sulfonyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4736461.png)

![2-[hydroxy(diphenyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4736466.png)

![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4736499.png)

![N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}pentanamide](/img/structure/B4736507.png)

![2-{[(4-bromophenoxy)acetyl]amino}benzoic acid](/img/structure/B4736516.png)

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B4736528.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B4736536.png)

![2-amino-4-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4736543.png)

![2-fluoro-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B4736555.png)

![2-{[4-allyl-5-(5-bromo-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4736557.png)